3-{[4-(Diethylamino)benzyl]amino}propanenitrile
Overview
Description
Preparation Methods
The synthesis of 3-{[4-(Diethylamino)benzyl]amino}propanenitrile typically involves the reaction of 4-(diethylamino)benzylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium ethoxide or potassium tert-butoxide . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-{[4-(Diethylamino)benzyl]amino}propanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted amines, alcohols, and nitriles .
Scientific Research Applications
3-{[4-(Diethylamino)benzyl]amino}propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(Diethylamino)benzyl]amino}propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
3-{[4-(Diethylamino)benzyl]amino}propanenitrile can be compared with other similar compounds, such as:
4-(Diethylamino)benzylamine: A precursor in the synthesis of this compound.
Acrylonitrile: Another precursor used in the synthesis.
N,N-Diethylbenzylamine: A structurally similar compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research .
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]methylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-3-17(4-2)14-8-6-13(7-9-14)12-16-11-5-10-15/h6-9,16H,3-5,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAATGBAGYSFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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